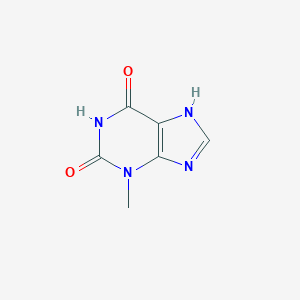

3-Methylxanthine

Vue d'ensemble

Description

La 3-méthylxanthine est un dérivé de méthylxanthine naturel, structurellement lié à la caféine, à la théobromine et à la théophylline. C'est un métabolite de la voie métabolique de la caféine et elle est connue pour ses propriétés pharmacologiques, notamment ses activités diurétiques, stimulantes cardiaques et relaxantes des muscles lisses .

Voies de synthèse et conditions réactionnelles :

Biodégradation de la théobromine : Une méthode implique la biodégradation de la théobromine par des champignons tels qu'Aspergillus sydowii PT-2.

Conversion microbienne : Une autre méthode implique la conversion directe de la théophylline en 3-méthylxanthine à l'aide de souches d'Escherichia coli modifiées génétiquement.

Méthodes de production industrielle : La production industrielle de 3-méthylxanthine peut être obtenue par le biais de plateformes microbiennes, qui offrent une approche économique et respectueuse de l'environnement. L'utilisation de souches d'E. coli modifiées pour la conversion à grande échelle de la théophylline en 3-méthylxanthine est une méthode prometteuse .

Types de réactions :

Oxydation : La 3-méthylxanthine peut subir des réactions d'oxydation, conduisant à la formation de divers métabolites.

N-Déméthylation : Cette réaction implique l'élimination d'un groupe méthyle de l'atome d'azote dans la structure de la xanthine.

Réactifs et conditions courants :

Agents oxydants : Les agents oxydants courants utilisés dans ces réactions comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Conditions de N-déméthylation : Des réactions enzymatiques utilisant des enzymes N-déméthylases sont couramment utilisées pour la N-déméthylation.

Principaux produits formés :

Acide 3-méthylurique : Un des principaux produits formés à partir de l'oxydation de la 3-méthylxanthine.

Xanthine : Un autre produit formé par des réactions de N-déméthylation.

Applications de la recherche scientifique

La 3-méthylxanthine a une large gamme d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé de référence dans l'étude des dérivés de la xanthine et de leurs propriétés chimiques.

Biologie : Elle joue un rôle dans l'étude des voies métaboliques impliquant les méthylxanthines.

Mécanisme d'action

La 3-méthylxanthine exerce ses effets principalement par l'antagonisme des récepteurs adénosine et l'inhibition des enzymes phosphodiestérases. En bloquant les récepteurs adénosine, elle empêche les effets inhibiteurs de l'adénosine sur le système nerveux central, ce qui conduit à une augmentation de la vigilance et de l'éveil. L'inhibition de la phosphodiestérase entraîne une augmentation des niveaux d'AMP cyclique, ce qui contribue à ses effets relaxants des muscles lisses et stimulants cardiaques .

Composés similaires :

Caféine (1,3,7-triméthylxanthine) : Connu pour ses effets stimulants sur le système nerveux central.

Théobromine (3,7-diméthylxanthine) : On la trouve dans les produits à base de cacao, elle a des effets stimulants et diurétiques légers.

Théophylline (1,3-diméthylxanthine) : Utilisée comme bronchodilatateur dans le traitement de l'asthme et de la bronchopneumopathie chronique obstructive.

Unicité de la 3-méthylxanthine : La 3-méthylxanthine est unique par son profil pharmacologique spécifique, en particulier son rôle potentiel dans l'amélioration de l'efficacité des médicaments de chimiothérapie comme le cisplatine. Sa capacité à agir comme adjuvant dans le traitement du cancer la distingue des autres méthylxanthines .

Applications De Recherche Scientifique

Pharmacological Applications

1.1. Role as a Biochemical Metabolite

3-Methylxanthine is primarily recognized as a metabolite of theobromine and theophylline. Its production through microbial degradation has been studied extensively. For instance, a study demonstrated that certain fungal strains from Pu-erh tea can biodegrade theobromine to produce 3-MX through N-demethylation processes. Specifically, the fungal strains Aspergillus sydowii and Aspergillus tamarii were shown to effectively convert theobromine into 3-MX, indicating potential applications in bioconversion processes for producing this compound from natural sources .

1.2. Inhibition of Phosphodiesterases

Research indicates that this compound acts as an inhibitor of phosphodiesterases (PDEs), enzymes that regulate intracellular levels of cyclic nucleotides like cAMP and cGMP. The inhibition of PDEs by methylxanthines, including 3-MX, can lead to increased cellular signaling pathways associated with various physiological responses such as anti-inflammatory effects and enhanced bronchodilation in asthma treatments .

1.3. Neuroprotective Properties

Recent studies have explored the neuroprotective effects of methylxanthines against neurodegenerative diseases. For example, 3-MX has been implicated in reducing oxidative stress and amyloid-beta aggregation in neuroblastoma cells, suggesting potential therapeutic applications for conditions like Alzheimer's disease . The compound's ability to influence protein stability and gene expression further supports its role in neuroprotection.

Environmental Applications

2.1. Bioremediation Potential

The microbial conversion of theobromine to this compound highlights its potential application in bioremediation efforts aimed at reducing environmental pollutants derived from caffeine and related compounds. The ability of certain fungi to degrade these compounds suggests a natural method for detoxifying environments contaminated with xanthines .

Case Studies and Research Findings

Mécanisme D'action

3-Methylxanthine exerts its effects primarily through the antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes. By blocking adenosine receptors, it prevents the inhibitory effects of adenosine on the central nervous system, leading to increased alertness and wakefulness. Inhibition of phosphodiesterase results in increased levels of cyclic AMP, which contributes to its smooth muscle relaxant and cardiac stimulant effects .

Comparaison Avec Des Composés Similaires

Caffeine (1,3,7-Trimethylxanthine): Known for its stimulant effects on the central nervous system.

Theobromine (3,7-Dimethylxanthine): Found in cocoa products, it has mild stimulant and diuretic effects.

Theophylline (1,3-Dimethylxanthine): Used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease.

Uniqueness of 3-Methylxanthine: this compound is unique in its specific pharmacological profile, particularly its potential role in enhancing the efficacy of chemotherapy drugs like cisplatin. Its ability to act as an adjuvant in cancer treatment sets it apart from other methylxanthines .

Activité Biologique

3-Methylxanthine (3-MX) is a methylated derivative of xanthine, a purine base found in various biological systems. It is known for its biological activities, particularly as a modulator of adenosine receptors and an inhibitor of phosphodiesterase (PDE) enzymes. This article explores the biological activity of 3-MX, including its pharmacological effects, metabolic pathways, and potential therapeutic applications.

This compound has the molecular formula C_7H_8N_4O_2 and a molecular weight of 168.16 g/mol. It is structurally related to other methylxanthines such as caffeine and theobromine, which also exhibit significant biological activities.

This compound primarily exerts its effects through the following mechanisms:

- Adenosine Receptor Antagonism : 3-MX acts as an antagonist at adenosine A1 and A2A receptors, which are involved in various physiological processes including neurotransmission and cardiovascular function. This antagonism can lead to increased alertness and enhanced cognitive function .

- Phosphodiesterase Inhibition : By inhibiting PDE enzymes, 3-MX increases intracellular levels of cyclic AMP (cAMP), which plays a crucial role in signaling pathways that regulate metabolism, cell growth, and inflammation .

2. Pharmacological Effects

Research has demonstrated several pharmacological effects of 3-MX:

- Anti-inflammatory Properties : Studies indicate that 3-MX may reduce inflammation by modulating immune responses through its action on adenosine receptors .

- Bronchodilation : Similar to other methylxanthines, 3-MX has shown potential as a bronchodilator, making it relevant in the treatment of respiratory conditions such as asthma .

- Diuretic Effects : Methylxanthines are known to have diuretic properties, which can be beneficial in managing fluid retention .

Metabolism

This compound is metabolized primarily through N-demethylation pathways. It can be produced from the degradation of theobromine by certain fungi, such as Aspergillus tamarii and Aspergillus sydowii, which utilize it as an intermediate metabolite . The metabolic pathway involves the conversion of theobromine to 3-MX, followed by further degradation to xanthine and uric acid.

Case Study 1: Biodegradation of Theobromine

A study conducted by Algharrawi et al. highlighted the biodegradation of theobromine by fungal strains that produced significant amounts of 3-MX. The study utilized high-performance liquid chromatography (HPLC) to quantify metabolites and found that A. tamarii PT-7 effectively degraded nearly all 3-MX at low substrate concentrations .

| Fungal Strain | Metabolites Produced |

|---|---|

| A. niger PT-1 | Not found |

| A. sydowii PT-2 | This compound, Xanthine |

| A. tamarii PT-7 | This compound, Xanthine, Uric Acid |

Case Study 2: Safety Assessment in Cosmetics

The safety assessment report on methylxanthines indicated that topical application of compounds like 3-MX showed varying absorption rates across different skin types. The metabolites detected included this compound among others, suggesting its potential systemic effects when applied topically .

Toxicity Studies

Toxicity studies have evaluated the safety profile of methylxanthines including 3-MX. For instance, repeated dose studies in rats indicated significant adverse effects at high doses (e.g., LD50 values for related compounds like caffeine were noted), suggesting a need for cautious use in therapeutic applications .

Propriétés

IUPAC Name |

3-methyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-10-4-3(7-2-8-4)5(11)9-6(10)12/h2H,1H3,(H,7,8)(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSNIKWWOQHZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148107 | |

| Record name | 3-Methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methylxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1076-22-8 | |

| Record name | 3-Methylxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dihydro-3-methyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS6X982OEC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 300 °C | |

| Record name | 3-Methylxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.